molecular formula C13H16O3 B2571573 6,7-dimethoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 408312-82-3

6,7-dimethoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B2571573
CAS No.: 408312-82-3
M. Wt: 220.268
InChI Key: BBRBRTKBBDVNOL-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one, also known as DMMDA-2, is a synthetic compound that belongs to the class of β-carboline derivatives. It has a molecular formula of C13H16O3 and a molecular weight of 220.26 .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is modified with two methoxy groups at the 6 and 7 positions, a methyl group at the 3 position, and a ketone functional group at the 1 position .

Scientific Research Applications

Organometallic Synthesis and Molecular Structure

A study explored the synthesis of new "proton sponge" derivatives, including the investigation of their molecular structure, spectral characteristics, and basicity. This research highlights the significance of ortho-substituents' polar effect and the "buttressing effect," illustrating the complex interactions in compounds like "6,7-dimethoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one" and their influence on basicity and coloration properties (Pozharskii et al., 2003).

Kinetic Study on Methylation

Research on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts reveals insights into the synthesis of dimethylnaphthalene isomers, an important process in the production of polyethylene naphthalate. This study offers a detailed kinetic analysis, providing a foundation for understanding the methylation process and optimizing catalyst performance (Güleç et al., 2017).

Catalytic Performance in Methylation

Investigations into the catalytic performance of Cu- and Zr-modified beta zeolite catalysts for the methylation of 2-methylnaphthalene underscore the potential of "this compound" in facilitating the synthesis of commercially valuable chemicals like 2,6-dimethylnaphthalene, used in producing polyethylenenaphthalate and polybutylene naphthalate. The study emphasizes the impact of catalyst modification on activity and selectivity, providing valuable insights for chemical manufacturing processes (Güleç et al., 2018).

Synthesis of Bioactive Molecules

A research effort focused on the simple synthesis of 5-substituted resorcinols revisits the family of bioactive molecules, demonstrating the utility of "this compound" in creating compounds with potential pharmacological applications. This work highlights the compound's role in synthesizing diverse bioactive molecules through various chemical transformations (Alonso et al., 1997).

Properties

IUPAC Name

6,7-dimethoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-4-9-6-12(15-2)13(16-3)7-10(9)11(14)5-8/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBRTKBBDVNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=O)C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408312-82-3
Record name 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one
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